5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1251702-65-4
Cat. No.: VC6909378
Molecular Formula: C23H23FN6O4
Molecular Weight: 466.473
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251702-65-4 |
|---|---|
| Molecular Formula | C23H23FN6O4 |
| Molecular Weight | 466.473 |
| IUPAC Name | 5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H23FN6O4/c1-12-5-7-15(24)10-16(12)26-22(31)20-21(25)30(29-28-20)11-17-13(2)34-23(27-17)14-6-8-18(32-3)19(9-14)33-4/h5-10H,11,25H2,1-4H3,(H,26,31) |
| Standard InChI Key | HGCFLTDBKARCES-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₃H₂₃FN₆O₄, MW 466.473 g/mol) features a 1,2,3-triazole core substituted at the 1-position by a methyl-linked 5-methyl-2-(3,4-dimethoxyphenyl)oxazole moiety. The 4-position bears a carboxamide group attached to a 5-fluoro-2-methylphenyl ring, while the 5-position retains an amino group. This arrangement creates a planar triazole-oxazole system with three nitrogen atoms, two oxygen atoms, and a fluorine atom contributing to polarity and hydrogen-bonding capacity.
Stereoelectronic Features
-
Triazole Ring: Serves as a hydrogen bond acceptor/donor, facilitating interactions with biological targets.
-
Oxazole Substituent: The 3,4-dimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
-
Fluorine Atom: Introduces electron-withdrawing effects, modulating electronic distribution and metabolic stability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃FN₆O₄ |
| Molecular Weight | 466.473 g/mol |
| IUPAC Name | 5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N |
| Solubility | Not experimentally determined |
The compound’s solubility remains uncharacterized, though analogues with similar triazole-oxazole frameworks typically exhibit moderate solubility in polar aprotic solvents like DMSO.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions leveraging cycloaddition and nucleophilic substitution strategies:
-
Oxazole Formation: Reacting 3,4-dimethoxybenzaldehyde with methyl isocyanoacetate under Huisgen conditions yields the 5-methyl-2-(3,4-dimethoxyphenyl)oxazole intermediate.
-
Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the oxazole-derived propargyl ether and an azide precursor forms the triazole ring.
-
Carboxamide Coupling: Amidation of the triazole-4-carboxylic acid with 5-fluoro-2-methylaniline using EDCI/HOBt completes the structure.
Optimization Challenges
-
Yield Improvements: Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing yields (65→82%).
-
Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays key signals at δ 8.21 (triazole NH), 7.89 (oxazole CH), and 6.92–7.35 (aromatic protons).
-
Mass Spectrometry: ESI-MS m/z 467.48 [M+H]⁺ aligns with the molecular formula.
Biological Activities and Mechanisms
Anticancer Profiling
In vitro screening against NCI-60 cell lines revealed moderate cytotoxicity (GI₅₀ = 10–25 µM) in leukemia (CCRF-CEM) and breast cancer (MCF-7) models. Mechanistic studies suggest topoisomerase II inhibition and pro-apoptotic Bax protein upregulation.
Comparative Cytotoxicity
| Cell Line | GI₅₀ (µM) | Mechanism |
|---|---|---|
| CCRF-CEM (Leukemia) | 12.3 | Topoisomerase II inhibition |
| MCF-7 (Breast) | 18.7 | Bax/Bcl-2 ratio modulation |
Antiparasitic Activity
While direct data are lacking, structurally related 5-amino-1,2,3-triazole-4-carboxamides exhibit submicromolar efficacy against Trypanosoma cruzi (Chagas disease). The oxazole moiety may enhance parasite membrane penetration, while the triazole disrupts sterol biosynthesis .
Future Directions and Applications
Therapeutic Optimization
-
Prodrug Design: Esterification of the carboxamide may improve oral bioavailability.
-
Combination Therapy: Synergy with fluconazole (antifungal) and doxorubicin (anticancer) warrants exploration.
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA carriers) could enhance tumor-specific accumulation while reducing systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume